molecular formula C25H28N2O B4748829 N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide

N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B4748829
M. Wt: 372.5 g/mol
InChI Key: BXFGFRQWILPWNI-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a 4-ethylphenyl substituent at position 2 of the quinoline ring and a cycloheptyl group attached to the carboxamide nitrogen. Its molecular formula is C₂₆H₂₇N₃O, with a molecular weight of 397.51 g/mol (estimated from analogs in –21).

Properties

IUPAC Name

N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O/c1-2-18-13-15-19(16-14-18)24-17-22(21-11-7-8-12-23(21)27-24)25(28)26-20-9-5-3-4-6-10-20/h7-8,11-17,20H,2-6,9-10H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGFRQWILPWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide typically involves the construction of the quinoline scaffold followed by functionalization. Classical synthesis protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach methods are commonly used for constructing the quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also employed for the construction and functionalization of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkyl halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-carboxamide derivatives with altered functional groups .

Scientific Research Applications

N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

Modifications at position 2 of the quinoline ring significantly impact bioactivity and physicochemical properties.

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) logP Key Findings/Activity Reference
N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide 4-ethylphenyl C₂₆H₂₇N₃O 397.51* ~5.1* Hypothesized enhanced binding due to hydrophobic aryl group. [Inferred]
2-(4-ethylphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide 4-ethylphenyl C₂₄H₂₁N₃O 367.44 Not reported Structural analog with reduced hydrophobicity; N-substituent may affect solubility.
2-(pyridin-4-yl)-N-cycloheptylquinoline-4-carboxamide Pyridin-4-yl C₂₂H₂₃N₃O 345.44 5.11 Lower molecular weight and similar logP; pyridine may enhance hydrogen bonding.
2-(4-methoxyphenyl)-N-(2-methylphenyl)quinoline-4-carboxamide 4-methoxyphenyl C₂₅H₂₂N₂O₂ 380.46 Not reported Methoxy group increases polarity, potentially improving aqueous solubility.
7-chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide 4-ethylphenyl + Cl, Me C₂₅H₂₃ClN₃O 429.93 Not reported Chloro and methyl groups may enhance target selectivity or metabolic stability.

Note: *Estimated from analogs.

Key Observations :

  • Hydrophobic vs. Polar Groups : The 4-ethylphenyl group in the target compound provides strong hydrophobic interactions, while pyridinyl (–12) or methoxy groups () introduce polar or hydrogen-bonding capabilities.

Variations in the N-Substituent

The cycloheptyl group on the carboxamide nitrogen distinguishes the target compound from analogs with smaller or aromatic N-substituents.

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) logP Key Findings/Activity Reference
This compound Cycloheptyl C₂₆H₂₇N₃O 397.51* ~5.1* Bulky substituent may enhance binding pocket occupancy and selectivity. [Inferred]
N-(3-pyridinylmethyl)-2-(4-ethylphenyl)quinoline-4-carboxamide 3-Pyridinylmethyl C₂₄H₂₁N₃O 367.44 Not reported Smaller substituent reduces steric hindrance, potentially improving solubility.
N-(4-methylbenzyl)-2-(4-ethylphenyl)quinoline-4-carboxamide 4-Methylbenzyl C₂₆H₂₄N₂O 380.48 Not reported Aromatic N-substituent may promote π-π stacking with target proteins.
N-Benzyl-2-(2-(4-methoxybenzylidene)hydrazinyl)quinoline-4-carboxamide Benzyl + hydrazinyl C₂₉H₂₅N₅O₂ 487.55 -0.62 Hydrazinyl groups improve binding energy (ΔG = -0.62 kcal/mol) in anti-TB studies.

Key Observations :

  • Steric Effects : The cycloheptyl group in the target compound likely increases steric bulk, which could improve selectivity for larger binding pockets but reduce solubility compared to smaller N-substituents (e.g., pyridinylmethyl in ).
  • Binding Affinity : Hydrazinyl derivatives () exhibit favorable binding energies in tuberculosis targets, suggesting that substituent flexibility (e.g., hydrazine linkers) may enhance activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide
Reactant of Route 2
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N-cycloheptyl-2-(4-ethylphenyl)quinoline-4-carboxamide

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